Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Catalog No.
S8445867
CAS No.
M.F
C16H17NO6
M. Wt
319.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidi...

Product Name

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

NBSKLACMJQNRED-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a compound that combines a pentanedioic acid derivative with a benzyl ester and a 2,5-dioxo-pyrrolidin-1-yl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry. The structure features a pentanedioic acid backbone, which is known for its role in various biochemical pathways, and the pyrrolidinyl group, which can influence the compound's reactivity and biological properties.

The chemical reactivity of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester can be characterized by several key reactions:

  • Esterification: The carboxylic acid group of pentanedioic acid can react with benzyl alcohol to form the benzyl ester.
  • Amide Formation: The 2,5-dioxo-pyrrolidin-1-yl moiety can undergo nucleophilic attack by amines to form amides.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed back to the corresponding acid and alcohol.

These reactions are crucial for modifying the compound for various applications in drug design and synthesis.

Research indicates that compounds related to pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester may exhibit significant biological activities. For instance, derivatives of 2,5-dioxo-pyrrolidin-1-yl esters have been studied for their potential as anti-inflammatory agents and in cancer therapy due to their ability to interact with biological targets such as enzymes and receptors . The specific biological activity of this compound may vary based on its structural modifications and functional groups.

The synthesis of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester typically involves several steps:

  • Formation of Pentanedioic Acid Benzyl Ester: Pentanedioic acid is reacted with benzyl alcohol in the presence of an acid catalyst to yield the benzyl ester.
    python
    Pentanedioic Acid + Benzyl Alcohol → Pentanedioic Acid Benzyl Ester
  • Synthesis of 2,5-Dioxo-Pyrrolidin-1-Yl Ester: This can be achieved via a reaction involving N-hydroxysuccinimide or similar activating agents.
    python
    Pentanedioic Acid Benzyl Ester + N-Hydroxysuccinimide → Pentanedioic Acid Benzyl Ester 2,5-Dioxo-Pyrrolidin-1-Yl Ester
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Bioconjugation: The presence of reactive functional groups makes it suitable for bioconjugation techniques in biochemical research.

Studies focusing on the interactions of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester with various biomolecules are essential for understanding its potential therapeutic effects. Interaction studies often involve:

  • Enzyme Inhibition Assays: To evaluate the compound's ability to inhibit specific enzymes linked to disease processes.
  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells and its subsequent biological effects.

Several compounds share structural similarities with pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester:

Compound NameStructure FeaturesUnique Aspects
Hexadecanoic Acid 2,5-Dioxo-Pyrrolidin-1-Yl EsterLong-chain fatty acid derivativePotential for lipid-based drug formulations
Octadecanoic Acid 2,5-Dioxo-Pyrrolidin-1-Yl EsterContains an even longer carbon chainEnhanced hydrophobic properties
Phenyl-Acetic Acid 2,5-Dioxo-Pyrrolidin-1-Yl EsterAromatic ring structureIncreased stability and potential bioactivity

These compounds highlight the versatility of the pyrrolidine moiety in enhancing biological activity while allowing for modifications that can tailor their properties for specific applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Exact Mass

319.10558726 g/mol

Monoisotopic Mass

319.10558726 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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